molecular formula C11H10F3NO2 B13881549 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Cat. No.: B13881549
M. Wt: 245.20 g/mol
InChI Key: CKDNMFSZBQIRQS-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability of molecules, as well as improve their lipophilicity and binding selectivity. The presence of the tetrahydroisoquinoline moiety further adds to its potential biological activity, making it a valuable target for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a variety of methods, such as the reaction of the isoquinoline derivative with trifluoromethyl iodide in the presence of a base and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and chemicals with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. Additionally, the tetrahydroisoquinoline moiety may interact with various biological targets, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Isoquinolines: Compounds with similar structures but different substituents on the isoquinoline ring.

    Tetrahydroisoquinoline Derivatives: Compounds with the tetrahydroisoquinoline core but lacking the trifluoromethyl group.

Uniqueness

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the tetrahydroisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)7-3-6-5-15-2-1-8(6)9(4-7)10(16)17/h3-4,15H,1-2,5H2,(H,16,17)

InChI Key

CKDNMFSZBQIRQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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